
Lincomycin 2-phosphate
Vue d'ensemble
Description
Lincomycin 2-phosphate is a derivative of lincomycin, a lincosamide antibiotic that comes from the actinomycete Streptomyces lincolnensis . It is also known as Clindamycin Phosphate EP Impurity G . The water-soluble ester is inactive in the plate antibacterial assay using S. Irrtea, although in vivo it is as active as the parent compound lincomycin .
Synthesis Analysis
The synthesis of Lincomycin 2-phosphate involves tritylation of 3,4-O-anisylidene lincomycin to give 7-O-trityl-3,4-O-anisplidene lincomycin (III), which is a key intermediate in the synthesis of lincomycin-2-monoesters . The structure of III was established by NMR . Phosphorylation of III with POCll in pyridine gave the resulting dichlorophosphate IV which after hydrolysis and treatment with 80% aqueous acetic acid gave lincomycin-2-phosphate (V) .Molecular Structure Analysis
The molecular structure of Lincomycin 2-phosphate was established by NMR spectroscopy . The structure consists of an unusual amino acid, viz. trans-N-methyl-4-n-l-proline (propylhygric acid), linked via a peptide bond with the sugar methylthiolincosamide .Chemical Reactions Analysis
The chemical stability of phosphate esters in the di-anionic state (>pH 6) and the ease of in vivo hydrolysis by the widely distributed phosphatases makes this class of derivatives ideal for modifying the physical properties of drugs while maintaining the in vivo bioactivity of the parent compound . The rate of lincomycin-2-phosphate hydrolysis in a formulated pediatric syrup at room temperature agrees favorably with extrapolated rates from high temperature hydrolysis in simple solutions .Physical And Chemical Properties Analysis
The molecular formula of Lincomycin 2-phosphate is C18H35N2O9PS and its molecular weight is 486.52 . It is a water-soluble ester .Applications De Recherche Scientifique
- Field : Microbiology
- Application Summary : Lincomycin has been used in combination with silver nanoparticles (AgNPs) to combat bacterial resistance . The combined delivery concept of AgNPs and lincomycin has shown improved antibacterial biological activity against Bacillus cereus and Proteus mirabilis microorganisms .
- Methods : The antibacterial actions of the AgNPs and lincomycin were tested as single entities and as part of the combined mixture of AgNPs–lincomycin . The comparison of the anti-biofilm formation tendency, minimum bactericidal concentration (MBC), and minimum inhibitory concentration (MIC) were used to evaluate the effects .
- Results : The AgNPs’ MIC at 100 μg/mL and MBC at 100 μg/mL for both Bacillus cereus and Proteus mirabilis, respectively, together with the AgNPs–lincomycin mixture MIC at 100 + 12.5 μg/mL for Bacillus cereus and 50 + 12.5 μg/mL for Proteus mirabilis, confirmed the efficacy of the mixture .
- Field : Pharmaceutical Sciences
- Application Summary : Lincomycin 2-phosphate has been synthesized as part of a program aimed at improving the pharmaceutical and biological properties of the antibiotic lincomycin .
- Methods : The synthesis involved tritylation of 3,4-O-anisylidene lincomycin to give 7-O-trityl-3,4-O-anisplidene lincomycin, a key intermediate in the synthesis of lincomycin-2-monoesters . This was followed by phosphorylation with POCll in pyridine to give the resulting dichlorophosphate, which after hydrolysis and treatment with 80% aqueous acetic acid gave lincomycin-2-phosphate .
- Results : The water-soluble ester lincomycin-2-phosphate is inactive in the plate antibacterial assay using S. Irrtea, although in vivo it is as active as the parent compound lincomycin in mice infected with S. uurcus . It gave slightly higher blood levels than the parent compound upon oral administration in dogs .
Antibacterial Actions
Synthesis and Bioactivity
- Field : Pharmaceutical Sciences
- Application Summary : Lincomycin 2-phosphate might have a less bitter taste than lincomycin because imparting a net negative charge on the originally positively charged lincomycin might disturb or prevent the bitter taste receptor interaction .
- Methods : The taste of lincomycin 2-phosphate was compared with that of lincomycin .
- Results : Lincomycin 2-phosphate was found to be less bitter than lincomycin .
- Field : Medical Microbiology
- Application Summary : Clindamycin, a semisynthetic derivative of lincomycin, can be used for the treatment of important protozoal diseases, e.g., malaria, most effectively in combination with primaquine .
- Methods : The effectiveness of clindamycin in treating protozoal diseases was evaluated in clinical trials .
- Results : Clindamycin was found to be effective in treating protozoal diseases, including malaria .
Taste Improvement
Treatment of Protozoal Diseases
- Field : Veterinary Medicine
- Application Summary : Lincomycin and its derivatives are frequently used in veterinary medicine . They are used to treat a variety of infections in animals, and are particularly effective against Gram-positive bacteria .
- Methods : Lincomycin is administered to animals in need of treatment. The effectiveness of the treatment is then evaluated based on the health outcomes of the animals .
- Results : Lincomycin has been found to be effective in treating a variety of infections in animals .
- Field : Pharmaceutical Sciences
- Application Summary : Lincomycin 2-phosphate is part of a program aimed at improving the pharmaceutical properties of the antibiotic lincomycin . This includes improving taste properties, a series of 2- and 3- monoesters and some 2,3-dicarbonate esters of clindamycin were synthesized .
- Methods : The taste of lincomycin 2-phosphate was compared with that of lincomycin . A series of 2- and 3- monoesters and some 2,3-dicarbonate esters of clindamycin were synthesized .
- Results : Lincomycin 2-phosphate was found to be less bitter than lincomycin . The synthesized esters of clindamycin could potentially be used in special dosage forms .
Veterinary Medicine
Pharmaceutical Improvement
Safety And Hazards
Lincomycin 2-phosphate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of skin contact, it is recommended to wash the affected area with soap and water .
Orientations Futures
Research is ongoing to improve the pharmaceutical and biological properties of lincomycin, including the synthesis of esters which could be cleaved by in vivo enzyme systems . There is also a focus on maximizing lincomycin production using Streptomyces lincolnensis by establishing fermentation conditions for commercial applications . The world market for lincomycin is at the scale of hundreds of tons per year .
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-[(1R,2R)-2-hydroxy-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N2O9PS/c1-5-6-10-7-11(20(3)8-10)17(24)19-12(9(2)21)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,21-23H,5-8H2,1-4H3,(H,19,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14+,15-,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNQOUOFMWKNLY-AVENPWRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N2O9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lincomycin 2-phosphate | |
CAS RN |
27480-30-4 | |
| Record name | Lincomycin-2-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027480304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LINCOMYCIN-2-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4RBJ6PFR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



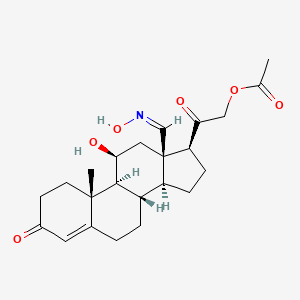
![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B1146456.png)
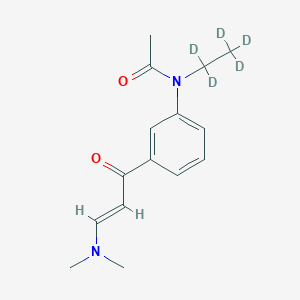
![6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride](/img/structure/B1146459.png)

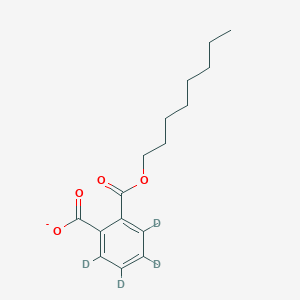
![(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1146466.png)
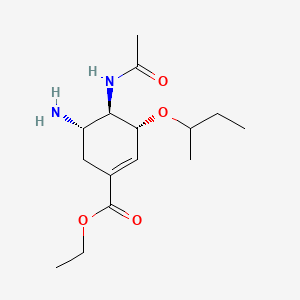
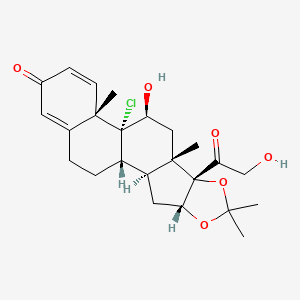
![2-Amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1146472.png)